Methylamino-PEG3-acid
Overview
Description
Methylamino-PEG3-acid is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in bioconjugation and chemical modification processes due to its unique bifunctional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methylamino-PEG3-acid typically involves the reaction of methylamine with polyethylene glycol derivativesThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methylamino-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine
Major Products: The major products formed from these reactions include nitroso compounds, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylamino-PEG3-acid has a wide range of applications in scientific research:
Mechanism of Action
Methylamino-PEG3-acid functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .
Comparison with Similar Compounds
- Methylamino-PEG1-acid
- Methylamino-PEG2-acid
- Methylamino-PEG4-acid
- Hydroxy-PEG-methylamine
- Propargyl-PEG-methylamine
Uniqueness: Methylamino-PEG3-acid stands out due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly effective in forming stable and functional PROTACs, enhancing their ability to degrade target proteins efficiently .
Properties
IUPAC Name |
3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-11-3-5-15-7-9-16-8-6-14-4-2-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIIPYCMYZWMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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